Cas no 942003-24-9 (3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide)

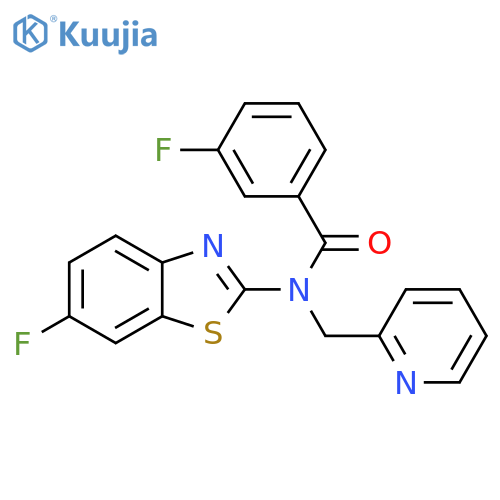

942003-24-9 structure

商品名:3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide

CAS番号:942003-24-9

MF:C20H13F2N3OS

メガワット:381.39852976799

CID:5503431

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

- 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide

-

- インチ: 1S/C20H13F2N3OS/c21-14-5-3-4-13(10-14)19(26)25(12-16-6-1-2-9-23-16)20-24-17-8-7-15(22)11-18(17)27-20/h1-11H,12H2

- InChIKey: QZZCNHBGSXOIRG-UHFFFAOYSA-N

- ほほえんだ: C(N(C1=NC2=CC=C(F)C=C2S1)CC1=NC=CC=C1)(=O)C1=CC=CC(F)=C1

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2738-1379-5μmol |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-15mg |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-100mg |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-20μmol |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-2mg |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-50mg |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-10mg |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-2μmol |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-25mg |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2738-1379-3mg |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide |

942003-24-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 |

3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide 関連文献

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

942003-24-9 (3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbenzamide) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 307-59-5(perfluorododecane)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬